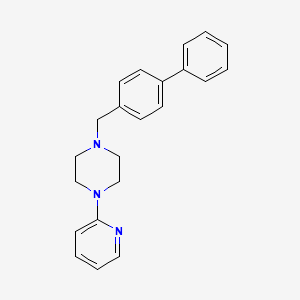
3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide, also known as HN-1, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound belongs to the class of hydrazide derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide is not well understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways in the body. For instance, 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide has been found to exhibit various biochemical and physiological effects. For instance, it has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases. Moreover, 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide has been found to increase the levels of glutathione, a potent antioxidant that plays a crucial role in maintaining cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide is its broad range of biological activities. This makes it a versatile compound that can be used to study various diseases and disorders. However, one of the limitations of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide is not well understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide. One area of interest is the development of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide derivatives that exhibit improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide and its derivatives. This will enable researchers to design more targeted experiments and develop more effective drugs. Additionally, the potential applications of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 1-methyl-4-piperidone and hydrazine hydrate in the presence of a catalyst. The reaction yields a yellow crystalline solid that is further purified by recrystallization.
Applications De Recherche Scientifique
3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, 3-hydroxy-N'-(1-methyl-4-piperidinylidene)-2-naphthohydrazide has been shown to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-hydroxy-N-[(1-methylpiperidin-4-ylidene)amino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-8-6-14(7-9-20)18-19-17(22)15-10-12-4-2-3-5-13(12)11-16(15)21/h2-5,10-11,21H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUXADFGKPKQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)

![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)


![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)
